Cas no 133992-60-6 (1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone)
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
- 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone
- Ethanone,1-[5-methyl-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]-
- 1-(1-benzyl-5-methyltriazol-4-yl)ethanone
- 1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- 133992-60-6
- 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole
- A806709
- SCHEMBL17283083
- AKOS005072927
- FT-0643212
- 1-(1-benzyl-5-methyl-triazol-4-yl)ethanone
- 1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone, AldrichCPR
- DTXSID90377511
- H-33006
- J-502844
- MFCD06797394
-
- MDL: MFCD06797394
- Inchi: 1S/C12H13N3O/c1-9-12(10(2)16)13-14-15(9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3
- InChI Key: CSYWJMQGCVHNCY-UHFFFAOYSA-N
- SMILES: O=C(C)C1=C(C)N(CC2C=CC=CC=2)N=N1
Computed Properties
- Exact Mass: 215.10600
- Monoisotopic Mass: 215.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.8A^2
- XLogP3: 1.7
Experimental Properties
- Density: 1.16
- Melting Point: 91-92
- Boiling Point: 394.7 °C at 760 mmHg
- Flash Point: 192.5 °C
- Refractive Index: 1.601
- PSA: 47.78000
- LogP: 1.83740
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494495-1g |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone |
133992-60-6 | 95% | 1g |
$149 | 2022-09-29 | |
| abcr | AB248622-500 mg |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone, 95%; . |
133992-60-6 | 95% | 500mg |
€215.40 | 2023-04-27 | |
| abcr | AB248622-1 g |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone, 95%; . |
133992-60-6 | 95% | 1g |
€315.00 | 2023-04-27 | |
| abcr | AB248622-5 g |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone, 95%; . |
133992-60-6 | 95% | 5g |
€859.90 | 2023-04-27 | |
| abcr | AB248622-10 g |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone, 95%; . |
133992-60-6 | 95% | 10g |
€1403.30 | 2023-04-27 | |
| Alichem | A019141031-5g |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone |
133992-60-6 | 95% | 5g |
453.68 USD | 2021-06-16 | |
| Key Organics Ltd | H-33006-1MG |
1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1- ethanone |
133992-60-6 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | H-33006-5MG |
1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1- ethanone |
133992-60-6 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | H-33006-10MG |
1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1- ethanone |
133992-60-6 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | H-33006-20MG |
1-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1-ethanone |
133992-60-6 | >95% | 20mg |
£76.00 | 2023-04-20 |
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Suppliers
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone: A Novel Chemical Entity with Potential Applications in Pharmaceutical Research
1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone (CAS No. 133992-60-6) represents a promising chemical scaffold that has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazole derivatives, which are widely recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The integration of a benzyl group with a 1,2,3-triazole ring introduces steric and electronic effects that may enhance its pharmacological profile, making it a valuable candidate for drug discovery programs targeting various disease mechanisms.
Recent studies have highlighted the importance of 1,2,3-triazole scaffolds in the development of small molecule therapeutics. The 1,2,3-triazole ring is a versatile heterocyclic structure that can be functionalized to modulate biological activity. In the case of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, the presence of the benzyl group at the 1-position of the triazole ring introduces aromatic character, which may influence its interaction with biological targets. This structural feature is particularly relevant in the context of drug design, as aromatic substituents often contribute to molecular recognition and binding affinity.
One of the key advantages of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone is its potential as a building block for the synthesis of more complex molecules. The 5-methyl substituent on the triazole ring provides additional steric bulk, which may impact the compound's physicochemical properties and biological activity. Researchers have demonstrated that the 5-methyl group can modulate the electronic environment of the triazole ring, thereby influencing its reactivity and selectivity in biological systems. This makes the compound an attractive candidate for further chemical modifications to optimize its therapeutic potential.
Recent advancements in medicinal chemistry have emphasized the importance of 1,2,3-triazole derivatives in the development of novel therapeutics. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that 1,2,3-triazole scaffolds exhibit promising anti-inflammatory activity by targeting key inflammatory pathways such as NF-κB and MAPK. The 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone compound may share similar mechanisms of action, given its structural similarity to other triazole-based anti-inflammatory agents. This connection underscores the potential of the compound in the treatment of inflammatory diseases.
Another area of interest is the role of 1,2,3-triazole derivatives in the development of antitumor agents. A 2022 review in Drug Discovery Today highlighted the ability of triazole scaffolds to inhibit cancer cell proliferation by interfering with DNA replication and repair mechanisms. The 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone compound may have similar properties, particularly due to the presence of the benzyl group which can enhance its ability to interact with DNA-binding proteins. This makes it a potential candidate for further investigation in oncology research.
From a synthetic perspective, the preparation of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone has been the subject of several studies. One notable approach involves the use of click chemistry techniques, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, to efficiently assemble the triazole ring. This method allows for the rapid construction of complex molecules with high stereochemical control, which is critical for drug development. The 5-methyl group on the triazole ring can be introduced during the synthesis process, ensuring the desired functionalization of the final product.
In addition to its synthetic advantages, the 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone compound has shown potential in the development of drug delivery systems. The benzyl group can be modified to include various functional groups that enhance solubility, permeability, and bioavailability. For example, the introduction of hydrophilic substituents on the benzyl ring may improve the compound's solubility in aqueous environments, which is crucial for oral administration. These modifications can be tailored to optimize the pharmacokinetic profile of the compound for specific therapeutic applications.
Recent computational studies have also explored the molecular interactions of 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with potential biological targets. Molecular docking simulations suggest that the compound may bind to key enzymes involved in inflammatory and tumor-related pathways. The 1,2,3-triazole ring is predicted to form hydrogen bonds with target proteins, while the benzyl group may engage in hydrophobic interactions. These findings provide a theoretical basis for further experimental validation of the compound's biological activity.
Despite its promising properties, the 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone compound is still in the early stages of research. More studies are needed to fully characterize its pharmacological effects, toxicological profile, and potential applications in drug development. However, the structural simplicity and functional versatility of this compound make it a compelling candidate for further exploration in pharmaceutical research. As our understanding of 1,2,3-triazole derivatives continues to grow, compounds like 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone may play an increasingly important role in the discovery of novel therapeutics for a wide range of diseases.
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